Ethylenediaminediacetic acid

Beschreibung

RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

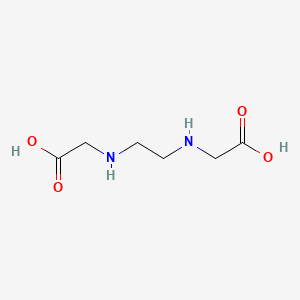

IUPAC Name |

2-[2-(carboxymethylamino)ethylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c9-5(10)3-7-1-2-8-4-6(11)12/h7-8H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQUWYZCAGRUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32575-57-8 (unspecified copper salt), 38011-25-5 (di-hydrochloride salt) | |

| Record name | EDDA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7063970 | |

| Record name | Glycine, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White powder; [Sigma-Aldrich MSDS] | |

| Record name | Glycine, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine-N,N'-di(acetic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5657-17-0 | |

| Record name | Ethylenediaminediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EDDA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine-N,N'-di(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LX0U5342U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethylenediamine-N,N'-diacetic acid (EDDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of Ethylenediamine-N,N'-diacetic acid (EDDA). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where chelation and metal ion control are critical. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of relevant chemical principles and workflows.

Chemical Properties of EDDA

Ethylenediamine-N,N'-diacetic acid, commonly abbreviated as EDDA, is a polyamino carboxylic acid. It is a derivative of ethylenediamine (B42938) where one hydrogen atom on each nitrogen atom is substituted by a carboxymethyl group[1][2]. EDDA is a white, solid organic compound that functions as a powerful tetradentate chelating agent, capable of forming stable complexes with various metal ions[3][4][5]. This property makes it invaluable in a wide range of applications, including agriculture, pharmaceuticals, and environmental remediation[4].

Physicochemical Data

The fundamental physicochemical properties of EDDA are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₂N₂O₄ | [1][3][6] |

| Molecular Weight | 176.17 g/mol | [2][3][6][7] |

| Appearance | White to almost white powder/solid | [1][3][8] |

| Melting Point | 228 °C (decomposes) | [3] |

| Water Solubility | Soluble in warm water; slightly soluble in water | [1][8] |

| Acid Dissociation Constants (pKa at 25°C) | pK₁: 6.42, pK₂: 9.46 | [1][8] |

| LogP | -4.79 | [1] |

| CAS Number | 5657-17-0 | [1][7] |

Structural Information

EDDA is characterized by an ethylenediamine backbone with two appended carboxylic acid groups. The molecule possesses two chiral centers at the nitrogen atoms upon coordination to a metal, but the compound itself is achiral[6]. The structural formula and different representations are provided below.

The conjugate base of EDDA acts as a tetradentate ligand, coordinating to a metal ion through its two nitrogen atoms and two oxygen atoms from the carboxylate groups[3].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and property determination of EDDA.

Synthesis of Ethylenediamine-N,N'-diacetic acid (EDDA)

This protocol is adapted from a procedure for the synthesis of ethylenediammonium diacetate, a precursor, and general knowledge of similar syntheses.

Objective: To synthesize Ethylenediamine-N,N'-diacetic acid (EDDA).

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Deionized water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

pH meter

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of chloroacetic acid in deionized water.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of sodium hydroxide solution to form sodium chloroacetate (B1199739).

-

In a separate beaker, prepare an aqueous solution of ethylenediamine.

-

Slowly add the ethylenediamine solution to the sodium chloroacetate solution while stirring vigorously.

-

Attach a reflux condenser and heat the reaction mixture at a controlled temperature (e.g., 80-90 °C) for several hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the EDDA.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude EDDA product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water and then with cold ethanol to remove impurities.

-

Recrystallize the crude product from hot water to obtain purified EDDA.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

-

Characterize the final product by determining its melting point and using spectroscopic methods (IR and NMR).

Determination of pKa by Potentiometric Titration

This protocol provides a general framework for determining the acid dissociation constants of EDDA.

Objective: To determine the pKa values of EDDA using potentiometric titration.

Materials:

-

EDDA sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10)[10].

-

Accurately weigh a sample of EDDA and dissolve it in a known volume of carbonate-free deionized water in a beaker. A concentration of at least 10⁻⁴ M is recommended[11].

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the standardized HCl solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the expected equivalence points until the pH reaches the basic range (e.g., pH 11-12).

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the pKa values can be determined from the inflection points of the first derivative of the titration curve[6].

Synthesis of a Metal-EDDA Complex (e.g., Na[Fe(EDDA)])

The following is a protocol for the synthesis of a sodium salt of an iron(III)-EDDA complex.

Objective: To synthesize Sodium Ferric Ethylenediamine-N,N'-diacetate.

Materials:

-

EDDA

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Beakers

-

Heating plate with magnetic stirring

-

Suction filtration apparatus

Procedure:

-

In a beaker, dissolve a calculated amount of EDDA in a solution of sodium hydroxide in deionized water to form the disodium (B8443419) salt of EDDA.

-

Gently heat the solution until all the solid dissolves to yield a clear solution.

-

In a separate beaker, dissolve iron(III) chloride hexahydrate in a minimal amount of deionized water.

-

With continuous stirring, add the iron(III) chloride solution to the EDDA solution.

-

Gently heat the resulting solution to facilitate the complex formation.

-

Concentrate the solution by gentle boiling to precipitate the yellow product.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the precipitated complex by suction filtration.

-

Wash the product with cold deionized water to remove any unreacted iron(III) ions, followed by a wash with ethanol.

-

Dry the final product and determine its yield.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to EDDA.

Caption: Chelation of a metal ion by EDDA to form a stable complex.

Caption: A simplified workflow for the synthesis of EDDA.

Caption: Workflow for determining the pKa of EDDA via potentiometric titration.

Concluding Remarks

This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental methodologies for Ethylenediamine-N,N'-diacetic acid (EDDA). The presented data and protocols are intended to serve as a foundational resource for scientists and researchers. The strong chelating nature of EDDA, coupled with its well-defined chemical characteristics, underscores its continued importance in various scientific and industrial applications. Further research into the synthesis and application of novel EDDA-based metal complexes holds significant promise for advancements in areas such as targeted drug delivery and catalysis.

References

- 1. Synthesis, characterization, DNA-binding study and anticancer properties of ternary metal(ii) complexes of edda and an intercalating ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. US10472320B2 - Process to prepare phenolic ethylenediamine diacetic acid compounds - Google Patents [patents.google.com]

- 4. EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine - Google Patents [patents.google.com]

- 5. Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Ethylenediaminediacetic acid CAS number lookup

An In-depth Technical Guide to Ethylenediaminediacetic Acid (EDDA) for Researchers and Drug Development Professionals.

Introduction

This compound (EDDA) is an aminopolycarboxylic acid with the chemical formula C₆H₁₂N₂O₄.[1][2] It is a derivative of ethylenediamine (B42938) where two of the four amine protons are replaced by carboxymethyl groups.[3] As a tetradentate chelating agent, EDDA can form four coordinate bonds with a central metal ion through its two nitrogen atoms and two carboxylate groups, creating stable five-membered chelate rings. This strong metal-binding capability is the primary driver of its utility in various scientific and industrial applications, including roles as a precursor in the synthesis of more complex chelating agents for drug delivery, diagnostic imaging, and as potential antimicrobial and anticancer agents.[4]

Chemical and Physical Properties

EDDA is a white, crystalline powder.[2][3] Its key properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 5657-17-0 | [1][2][4][5][6] |

| Molecular Formula | C₆H₁₂N₂O₄ | [2] |

| Molecular Weight | 176.17 g/mol | [2][4][5][6] |

| Melting Point | 224 °C (decomposes) | [2][6] |

| pKa Values | pK₁: 6.42; pK₂: 9.46 (at 25°C) | [2] |

| Water Solubility | Soluble in warm water and aqueous bases | [2] |

| Synonyms | EDDA, N,N'-Ethylenediglycine | [2][5] |

| InChI Key | IFQUWYZCAGRUJN-UHFFFAOYSA-N | [4][6] |

Synthesis and Experimental Protocols

The synthesis of EDDA is primarily achieved through two main routes: the Strecker synthesis involving the condensation of ethylenediamine with formaldehyde (B43269) and hydrocyanic acid, followed by hydrolysis, or more commonly, the direct carboxymethylation of ethylenediamine with chloroacetic acid or its sodium salt.[4]

Experimental Protocol 1: Synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (o,o-HBED) from EDDA

This protocol describes the synthesis of the hexadentate iron chelator HBED, using EDDA as a starting material. The procedure is adapted from a patented process.[7]

Materials:

-

Ethylenediamine-N,N'-diacetic acid (EDDA), 99% (0.134 mole)

-

Potassium hydroxide (B78521) (KOH) solution, 47.0% (0.130 mole)

-

Formaldehyde solution, 44.4% (0.265 mole)

-

Phenol, 95% (1.61 moles)

-

Deionized water

Procedure:

-

A slurry of 23.8 g of EDDA in 33.4 g of water is prepared in a suitable reaction vessel.

-

To this slurry, 15.5 g of the 47.0% potassium hydroxide solution is added.

-

17.9 g of the 44.4% formaldehyde solution is then added to the mixture.

-

The reaction mixture is stirred at room temperature for approximately 30 minutes until a clear solution is obtained. This solution contains the adduct of formaldehyde and EDDA.

-

This clear solution is then added over a period of 30 minutes to 159.5 g of phenol.

-

The final reaction mixture is stirred at 35°C for 24 hours. During this time, the pH will increase from slightly below 6 to slightly above 6.

-

After 24 hours, the product, o,o-HBED, is obtained. The yield can be determined via HPLC analysis.[7]

Experimental Protocol 2: Preparation of Ethylenediammonium Diacetate (EDDA Salt)

This protocol outlines a general method for preparing the diacetate salt of ethylenediamine, a related compound, which illustrates the fundamental reaction between ethylenediamine and an acid.[8]

Materials:

-

Dry ethylenediamine (0.20 mol)

-

Glacial acetic acid (0.40 mol)

-

Dry ether

Procedure:

-

A 250-mL round-bottomed flask is charged with 12.0 g of dry ethylenediamine and 100 mL of dry ether. The flask is equipped with a stirring bar and a pressure-equalizing addition funnel.

-

A solution of 24.0 g of acetic acid in 20 mL of dry ether is added dropwise through the addition funnel to the stirred ethylenediamine solution.

-

After the addition is complete, the reaction mixture is left at 4°C for 14 hours to allow for crystallization.

-

The resulting crystals are collected by filtration and washed with ether to yield the ethylenediammonium diacetate product.[8]

Applications in Research and Drug Development

EDDA's primary function as a tetradentate ligand makes it a valuable component in various research and development areas.

-

Chelation Therapy and Metal Ion Sequestration: EDDA and its derivatives are effective chelators for various metal ions. Derivatives like N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) are high-affinity, hexadentate chelators for ferric iron (Fe³⁺).[4]

-

Drug Delivery Systems: EDDA serves as a foundational component in creating novel drug carriers. For example, it has been used to synthesize this compound bis(carbido amide chitosan) (ED-chitosan) microparticles.[9] These microparticles can act as solid carriers to fabricate stable nanoemulsions for lipophilic drugs, enhancing their dissolution and performance.[9]

-

Synthesis of Molecular Probes: EDDA is a building block for synthesizing molecular probes for targeted drug therapy and diagnostic imaging. One study details its use in the synthesis of a (99m)Tc-tricine-EDDA-Hynic-c-Met molecular probe for research purposes.[4]

-

Development of Bioactive Complexes: EDDA is used to synthesize binary and ternary metal complexes with specific biological activities. Copper(II) complexes of EDDA have shown potent proteasome inhibitory properties, while Palladium(II) complexes can coordinate with amino acids, peptides, or DNA units, suggesting applications in anticancer agent development.[2][5]

Quantitative Data: Stability of Metal Complexes

The stability of the complexes formed between a chelating agent and a metal ion is a critical parameter. The following table presents the stability constants (log K) for the formation of ternary complexes where copper(II) is first chelated by EDDA and then binds to a secondary amino acid ligand.

| Secondary Ligand (A) | log KCu(EDDA)Cu(EDDA)A |

| Glycine | 6.51 |

| Alanine | 6.15 |

| Leucine | 5.98 |

| Serine | 6.01 |

| Threonine | 5.91 |

| Data sourced from a study on ternary Cu(II) complexes.[4] |

Diagrams and Workflows

Chelation Mechanism of EDDA

The following diagram illustrates the fundamental mechanism of EDDA as a tetradentate chelating agent, binding to a central metal ion (M²⁺).

Caption: EDDA forming four coordinate bonds with a metal ion.

General Synthesis Workflow for EDDA

This workflow outlines the common industrial synthesis of EDDA via the carboxymethylation of ethylenediamine.

Caption: General workflow for the synthesis of EDDA.

Experimental Workflow for Chelator Quantification

The following diagram shows a typical workflow for quantifying a chelating agent, such as an EDDA-derivative, in an environmental sample like soil, adapted from a method for EDDS.[10]

Caption: Workflow for chelator quantification in soil samples.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethylenediamine-N,N'-diacetic acid | 5657-17-0 [chemicalbook.com]

- 3. This compound | C6H12N2O4 | CID 61975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5657-17-0 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Ethylenediamine-N,N -diacetic acid = 98 5657-17-0 [sigmaaldrich.com]

- 7. US10472320B2 - Process to prepare phenolic ethylenediamine diacetic acid compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound bis(carbido amide chitosan): synthesis and evaluation as solid carrier to fabricate nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Coordination Chemistry of Ethylenediamine-N,N'-diacetic Acid (EDDA)

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine-N,N'-diacetic acid (EDDA) is a versatile chelating agent that has garnered significant interest in coordination chemistry. As a tetradentate ligand, EDDA forms stable complexes with a variety of metal ions, leading to diverse applications in fields ranging from catalysis to medicine. This guide provides a comprehensive overview of the fundamental principles of EDDA coordination chemistry, with a focus on its synthesis, characterization, and potential applications in drug development.

Core Principles of EDDA Coordination

EDDA is an aminopolycarboxylic acid featuring two nitrogen donor atoms and two carboxylate groups. This structure allows it to coordinate to a metal center through these four donor atoms, forming stable five-membered chelate rings. The coordination of EDDA to an octahedral metal center can result in two primary stereoisomers: the symmetrical-cis (s-cis) and unsymmetrical-cis (uns-cis) forms. In the s-cis configuration, the two nitrogen atoms are cis to each other, and the two oxygen atoms are also cis. In the uns-cis isomer, the two nitrogen atoms are cis, but one carboxylate arm is positioned axially while the other is equatorial.

The stability of metal-EDDA complexes is a critical parameter in their application. The formation of these complexes is an equilibrium process, and the strength of the metal-ligand interaction is quantified by the stability constant (log K). These constants are influenced by factors such as the nature of the metal ion, pH, and the presence of other competing ligands.

Quantitative Data on Metal-EDDA Complexes

The stability constants of metal-EDDA complexes are crucial for predicting their behavior in solution and for designing new applications. The following table summarizes the stability constants for selected divalent metal ions with EDDA.

| Metal Ion | Log K₁ | Log K₂ |

| Co(II) | 6.23 | 5.56 |

| Ni(II) | 6.26 | 5.57 |

| Cu(II) | 10.55 | - |

| Zn(II) | 7.0 | - |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The data presented here is a compilation from various sources and should be considered as representative values.

Experimental Protocols

Synthesis of Metal-EDDA Complexes

The synthesis of metal-EDDA complexes typically involves the reaction of a metal salt with EDDA in an aqueous solution, followed by pH adjustment to facilitate complexation.

General Protocol for the Synthesis of a Metal(II)-EDDA Complex:

-

Dissolve equimolar amounts of the respective metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂·4H₂O) and ethylenediamine-N,N'-diacetic acid (EDDA) in deionized water.

-

Slowly add a solution of sodium hydroxide (B78521) (e.g., 2 M) with constant stirring to raise the pH of the solution to approximately 7-8. The formation of the complex is often indicated by a color change.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

-

Allow the solution to cool to room temperature.

-

Reduce the volume of the solution by rotary evaporation.

-

Induce crystallization by adding a suitable organic solvent (e.g., ethanol (B145695) or acetone) or by slow evaporation.

-

Collect the crystalline product by filtration, wash with a small amount of cold deionized water, followed by the organic solvent used for precipitation.

-

Dry the product in a desiccator over a suitable drying agent.

Characterization Techniques

The synthesized metal-EDDA complexes are characterized using a variety of analytical techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: Used to identify the coordination of the carboxylate and amine groups of EDDA to the metal ion. The stretching frequencies of the C=O and N-H bonds in the complex will differ from those in the free ligand.

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to determine the coordination geometry of the metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution and to study the dynamics of ligand exchange.

-

X-ray Crystallography: Provides precise information on the bond lengths, bond angles, and overall three-dimensional structure of the complex in the solid state.

-

Potentiometric Titration: A common method for determining the stability constants of metal complexes in solution. This technique involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base and monitoring the pH.

Visualization of Key Concepts

Coordination Modes of EDDA

The following diagram illustrates the s-cis and uns-cis coordination modes of EDDA with a metal ion in an octahedral geometry.

Caption: s-cis and uns-cis isomers of an octahedral M(EDDA)X₂ complex.

Experimental Workflow for Synthesis and Characterization

The following flowchart outlines a typical workflow for the synthesis and characterization of a metal-EDDA complex.

Caption: General workflow for synthesis and characterization of M-EDDA complexes.

Applications in Drug Development

The ability of EDDA to form stable complexes with various metal ions has led to its exploration in several areas of drug development, particularly in the field of radiopharmaceuticals and as potential therapeutic agents.

Radiopharmaceuticals for Medical Imaging

EDDA and its derivatives are used as bifunctional chelating agents to link radioactive metal ions to biologically active molecules, such as peptides and antibodies. These radiolabeled conjugates can then be used for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT).

A notable example is the use of EDDA as a co-ligand in the preparation of technetium-99m (⁹⁹ᵐTc) labeled radiopharmaceuticals. For instance, ⁹⁹ᵐTc-EDDA/HYNIC-TOC is a radiopharmaceutical used for imaging neuroendocrine tumors that overexpress somatostatin (B550006) receptors. In this system, the HYNIC (hydrazinonicotinamide) group is attached to the targeting peptide (TOC, a somatostatin analog), and EDDA acts as a co-ligand to stabilize the technetium-99m complex.

The following diagram illustrates the conceptual pathway for the use of an EDDA-based radiopharmaceutical in tumor imaging.

Caption: Pathway for EDDA-based radiopharmaceutical in tumor imaging.

Potential Therapeutic Applications

The cytotoxic properties of certain metal-EDDA complexes are also being investigated for their potential as anticancer agents. The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) or the inhibition of specific cellular processes. Further research is needed to fully elucidate the therapeutic potential and mechanisms of action of these complexes.

This guide provides a foundational understanding of EDDA coordination chemistry for professionals in research and drug development. The unique properties of EDDA and its metal complexes offer exciting opportunities for the design of novel diagnostic and therapeutic agents.

Stereochemistry of EDDA Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of metal complexes incorporating the versatile chelating agent ethylenediamine-N,N'-diacetic acid (EDDA). A thorough understanding of the spatial arrangement of atoms in these complexes is critical for elucidating their chemical properties, reactivity, and biological activity. This document delves into the isomerism, synthesis, characterization, and potential applications of EDDA metal complexes, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Stereochemistry of EDDA Complexes

Ethylenediamine-N,N'-diacetic acid (EDDA) is a tetradentate ligand that can coordinate to a metal center through its two nitrogen atoms and two carboxylate oxygen atoms. In an octahedral complex, this leaves two coordination sites available for other ligands. The coordination of the EDDA ligand itself can result in various stereoisomers, primarily geometric and optical isomers.

The geometry of the coordinated EDDA ligand can be described as either symmetric-cis (s-cis), where the two acetate (B1210297) arms are on the same side of the ethylenediamine (B42938) chelate ring, or unsymmetric-cis (uns-cis), where they are on opposite sides. The uns-cis configuration can be further subdivided into facial (fac) and meridional (mer) isomers depending on the arrangement of the donor atoms. These geometric isomers can also exhibit chirality, leading to the formation of enantiomeric pairs (Δ and Λ). The conformation of the five-membered ethylenediamine chelate ring (δ or λ) further contributes to the overall stereochemistry of the complex.

Synthesis and Isomer Separation

The synthesis of specific stereoisomers of EDDA metal complexes often involves carefully controlled reaction conditions and subsequent separation of the resulting isomeric mixture. A common precursor for cobalt(III)-EDDA complexes is the carbonato complex, which can then undergo ligand substitution reactions.

Experimental Protocol: Synthesis of s-cis- and uns-cis-Potassium Dinitro(ethylenediamine-N,N'-diacetato)cobaltate(III)

This protocol describes a representative synthesis and separation of the s-cis and uns-cis isomers of a cobalt(III)-EDDA complex.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethylenediamine-N,N'-diacetic acid (H₂EDDA)

-

Potassium bicarbonate (KHCO₃)

-

Sodium nitrite (B80452) (NaNO₂)

-

Activated charcoal

-

Dowex 1-X8 anion-exchange resin (200-400 mesh, chloride form)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Preparation of the Carbonato Precursor: A solution of CoCl₂·6H₂O (e.g., 10 mmol) in water is added to a suspension of H₂EDDA (10 mmol) and KHCO₃ (20 mmol) in water. The mixture is heated and stirred, followed by the addition of activated charcoal and hydrogen peroxide to facilitate the oxidation of Co(II) to Co(III). The hot solution is filtered to remove the charcoal, and the filtrate containing the [Co(EDDA)(CO₃)]⁻ complex is used in the next step.

-

Synthesis of the Dinitro Complex: The filtrate from the previous step is acidified, and a concentrated solution of NaNO₂ is added. The solution is heated to drive the substitution of the carbonate ligand with two nitro groups. This results in a mixture of the s-cis and uns-cis isomers of [Co(EDDA)(NO₂)₂]⁻.

-

Chromatographic Separation of Isomers: The resulting solution containing the isomeric mixture is loaded onto a Dowex 1-X8 anion-exchange column. The isomers are then eluted using a gradient of an appropriate eluent, such as a dilute solution of an electrolyte. The different isomers will have varying affinities for the resin, allowing for their separation. The fractions are collected and monitored by UV-Vis spectroscopy to identify the different isomers.

-

Isolation and Crystallization: The fractions containing the desired isomers are collected, concentrated, and the complexes are crystallized by the addition of a suitable counter-ion and an anti-solvent like ethanol.

Structural Characterization

The determination of the precise stereochemistry of EDDA metal complexes relies on a combination of spectroscopic and crystallographic techniques.

-

X-ray Crystallography: This is the most definitive method for determining the absolute configuration and detailed geometric parameters of a crystalline complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between different geometric isomers based on the symmetry of the molecule, which is reflected in the number and multiplicity of the signals.

-

Circular Dichroism (CD) Spectroscopy: This technique is essential for distinguishing between enantiomers (Δ and Λ isomers). The sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the complex.[1]

Quantitative Structural and Stability Data

The tables below summarize key quantitative data for representative EDDA and related metal complexes, providing a basis for comparison between different isomers and metal centers.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Cobalt(III)-EDDA and Related Complexes

| Parameter | s-cis-[Co(EDDA)(en)]⁺ | mer-uns-cis-[Co(EDDA)(gly)] | Source(s) |

| Co-N(EDDA) | 2.03 - 2.05 | 1.93 - 1.95 | [2][3][4] |

| Co-O(EDDA) | 1.88 - 1.90 | 1.89 - 1.91 | [2][3][4] |

| Co-N(other) | 1.96 - 1.98 | 1.95 | [2][3][4] |

| N-Co-N | 85.5 - 87.2 | 89.1 - 92.3 | [2][3][4] |

| O-Co-O | 93.1 - 95.4 | 88.5 - 90.1 | [2][3][4] |

| N-Co-O | 88.7 - 91.3 | 86.4 - 175.2 | [2][3][4] |

Data compiled from related structures and theoretical calculations.

Table 2: Logarithmic Stability Constants (log K) of Metal-EDTA and Metal-EDDS Complexes

| Metal Ion | EDTA | [S,S]-EDDS | Source(s) |

| Co(II) | 16.31 | 15.14 | [5] |

| Ni(II) | 18.62 | 16.92 | [5] |

| Cu(II) | 18.80 | 18.42 | [5] |

| Zn(II) | 16.50 | 14.80 | [5] |

| Fe(III) | 25.1 | 20.6 | [5] |

EDTA (ethylenediaminetetraacetic acid) and EDDS (ethylenediamine-N,N'-disuccinic acid) are structurally related to EDDA and their stability constants provide a useful comparison.

Table 3: Calculated Relative Conformational Energies (kcal/mol)

| Isomer | Relative Energy | Source(s) |

| s-cis | 0.00 | [6][7] |

| uns-cis (fac) | +1.5 - 2.5 | [6][7] |

| uns-cis (mer) | +0.8 - 1.8 | [6][7] |

Relative energies are dependent on the specific metal, other ligands, and the computational method used.

Signaling Pathways and Experimental Workflows

The unique stereochemical features of EDDA metal complexes make them interesting candidates for applications in drug development, particularly as enzyme inhibitors.

Proposed Mechanism of Enzyme Inhibition

The diagram below illustrates a hypothetical mechanism by which a chiral EDDA metal complex could act as a protein kinase inhibitor. The rigid, three-dimensional structure of the complex allows for specific interactions with the ATP-binding site of the kinase, leading to inhibition of its catalytic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, DNA-binding study and anticancer properties of ternary metal(II) complexes of edda and an intercalating ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical study on conformational energies of transition metal complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aminopolycarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopolycarboxylic acids (APCAs) are a class of organic compounds characterized by the presence of one or more amine groups and multiple carboxylic acid functionalities.[1] This unique structural arrangement confers upon them the remarkable ability to form stable, water-soluble complexes with a wide range of metal ions, a process known as chelation.[2] The most prominent members of this family include ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and diethylenetriaminepentaacetic acid (DTPA).[1][3] The formation of these robust complexes makes APCAs indispensable in a vast array of applications, from industrial processes and analytical chemistry to medicine and drug development.[4][5] In the pharmaceutical and clinical arenas, APCAs are primarily utilized for chelation therapy to treat heavy metal poisoning, as contrast agents in medical imaging, and are being explored for their potential in drug delivery and as enzyme inhibitors.[6][7][8] This guide provides a comprehensive overview of the core aspects of APCAs, including their quantitative complexation data, detailed experimental protocols, and visual representations of their structure, function, and experimental workflows.

Data Presentation: Stability of APCA-Metal Complexes

The efficacy of an aminopolycarboxylic acid as a chelating agent is quantitatively expressed by the stability constant (log K) of the metal complex. A higher log K value signifies a more stable complex. The following table summarizes the stability constants for the 1:1 complexes of EDTA, NTA, and DTPA with various divalent and trivalent metal ions.

| Metal Ion | EDTA (log K) | NTA (log K) | DTPA (log K) |

| Ca²⁺ | 10.7 | 6.4 | 10.8 |

| Mg²⁺ | 8.7 | 5.4 | 9.3 |

| Fe²⁺ | 14.3 | 8.8 | 16.5 |

| Fe³⁺ | 25.1 | 15.9 | 28.6 |

| Cu²⁺ | 18.8 | 13.0 | 21.5 |

| Zn²⁺ | 16.5 | 10.7 | 18.8 |

| Pb²⁺ | 18.0 | 11.4 | 20.1 |

| Hg²⁺ | 21.8 | 14.6 | 26.9 |

| Cd²⁺ | 16.5 | 9.5 | 19.3 |

| Ni²⁺ | 18.6 | 11.5 | 20.3 |

| Co²⁺ | 16.3 | 10.4 | 19.1 |

| Al³⁺ | 16.1 | 11.4 | 18.6 |

Experimental Protocols

Synthesis of Ethylenediaminetetraacetic Acid (EDTA)

This protocol describes the synthesis of EDTA via the carboxymethylation of ethylenediamine (B42938).

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

Procedure:

-

In a fume hood, prepare a solution of sodium chloroacetate (B1199739) by dissolving chloroacetic acid in an aqueous solution of sodium hydroxide at a 1:1 molar ratio, keeping the temperature below 20°C using an ice bath.

-

Slowly add ethylenediamine to the sodium chloroacetate solution in a 1:4 molar ratio (ethylenediamine:chloroacetate) while maintaining the temperature below 20°C.

-

After the addition is complete, slowly add a concentrated solution of sodium hydroxide to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

Heat the reaction mixture to 90°C and maintain this temperature for 12 hours with continuous stirring.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to pH 1.5-2.0 by the slow addition of concentrated hydrochloric acid. This will precipitate the EDTA as a white solid.

-

Cool the suspension in an ice bath for one hour to ensure complete precipitation.

-

Collect the precipitated EDTA by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallize the crude EDTA from hot distilled water to obtain the purified product.

-

Dry the purified EDTA in a vacuum oven at 80°C to a constant weight.

Purification and Characterization of APCAs

Purification (Recrystallization):

-

Dissolve the crude APCA in a minimum amount of hot distilled water.

-

If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period.

-

Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a vacuum oven.

Characterization:

-

Melting Point Determination: Determine the melting point of the purified APCA and compare it with the literature value.

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the APCA. Characteristic peaks for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) should be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the ¹H and ¹³C NMR spectra of the APCA in a suitable deuterated solvent (e.g., D₂O with NaOD to deprotonate the carboxylic acids and amino groups for better solubility). The spectra should be consistent with the chemical structure of the target molecule.

Determination of Metal-APCA Stability Constants by Potentiometric Titration

This method involves titrating a solution containing the metal ion and the APCA with a standard solution of a strong base and monitoring the pH change.

Materials:

-

Purified APCA

-

Metal salt (e.g., nitrate (B79036) or chloride salt of the metal of interest)

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) solution

-

Potassium nitrate (KNO₃) or other suitable background electrolyte

-

pH meter with a combination glass electrode

-

Thermostatted titration vessel

-

Burette

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a solution containing a known concentration of the APCA and the metal ion in a specific molar ratio (e.g., 1:1) in the thermostatted titration vessel.

-

Add a known concentration of a background electrolyte (e.g., 0.1 M KNO₃) to maintain a constant ionic strength.

-

Acidify the solution with a known amount of standardized HCl to a low starting pH (e.g., pH 2).

-

Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of the titrant.

-

Continue the titration until the pH reaches a high value (e.g., pH 11).

-

Perform a separate titration of the APCA in the absence of the metal ion to determine its protonation constants.

-

The stability constants are then calculated from the titration data using specialized software that fits the potentiometric data to a model of the solution equilibria.

Mandatory Visualizations

Caption: General chemical structure of aminopolycarboxylic acids and the chelation process.

Caption: Experimental workflow for the synthesis and characterization of an APCA.

Caption: Structure-activity relationships of aminopolycarboxylic acid chelators.

Caption: Mechanism of action of APCAs in heavy metal chelation therapy.

References

- 1. Impact of aminopolycarboxylates on aquatic organisms and eutrophication: overview of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopolycarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Aminopolycarboxylic acid functionalized adsorbents for heavy metals removal from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Multigram-scale chemoenzymatic synthesis of diverse aminopolycarboxylic acids as potential metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chelation therapy - Wikipedia [en.wikipedia.org]

- 8. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chelation Mechanism of Ethylenediaminediacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminediacetic acid (EDDA) is a tetradentate chelating agent, meaning it can form four coordinate bonds with a central metal ion. Its structure, which includes two nitrogen atoms and two carboxylate groups, enables it to securely bind to metal ions, forming stable five-membered chelate rings. This strong binding affinity makes EDDA and its derivatives valuable in various applications, including as metal scavengers and in the synthesis of more complex chelating agents for therapeutic and diagnostic purposes. This guide provides a detailed exploration of the chelation mechanism of EDDA, focusing on its coordination chemistry, the stability of its metal complexes, and the experimental methodologies used for its characterization.

Core Chelation Mechanism

The chelation mechanism of EDDA involves the donation of electron pairs from its two nitrogen atoms and the two oxygen atoms of its carboxylate groups to a central metal ion. This multidentate coordination results in the formation of a stable, ring-like structure known as a chelate. The general process can be represented as a logical workflow from the free ligand and metal ion to the formation of a stable metal-EDDA complex.

Caption: Logical workflow of EDDA chelation.

The stability of the resulting metal-EDDA complex is a critical factor in its efficacy and is quantified by stability constants.

Quantitative Data: Stability of Metal-EDDA Complexes

The stability of metal-EDDA complexes is typically determined by potentiometric titration and is expressed as logarithmic stability constants (log K). These constants provide a quantitative measure of the affinity of EDDA for different metal ions.

Stability Constants of Divalent Metal-EDDA Complexes

| Metal Ion | Log K₁ | Log K₂ | Conditions |

| Mn²⁺ | 6.9 | - | 25 °C, 0.1 M KNO₃ |

| Zn²⁺ | 11.2 | - | 25 °C, 0.1 M KNO₃ |

| Cd²⁺ | 9.9 | - | 25 °C, 0.1 M KNO₃ |

| Pb²⁺ | 11.8 | - | 25 °C, 0.1 M KNO₃ |

Stability Constants of Rare Earth Element-EDDA Complexes

The stability of EDDA complexes with rare earth elements has also been investigated, with the stability constants generally increasing with decreasing ionic radius of the lanthanide.

| Metal Ion | pk₁ (MA⁺) | pk₂ (MA₂⁻) |

| La³⁺ | 6.72 | 4.37 |

| Ce³⁺ | 7.05 | 4.95 |

| Pr³⁺ | 7.30 | 5.30 |

| Nd³⁺ | 7.48 | 5.62 |

| Sm³⁺ | 7.95 | 6.25 |

| Dy³⁺ | 8.55 | 7.10 |

| Yb³⁺ | 8.80 | 7.43 |

Stability Constants of Ternary Cu(II)-EDDA-Amino Acid Complexes

EDDA can also form ternary complexes with other ligands, such as amino acids. The stability of these complexes is crucial for understanding their potential biological interactions.

| Amino Acid (A) | Log K (Cu(EDDA)A) | Conditions |

| Glycine | 5.89 | 35 °C, I = 0.2 M (KNO₃) |

| Alanine | 5.76 | 35 °C, I = 0.2 M (KNO₃) |

| Valine | 5.58 | 35 °C, I = 0.2 M (KNO₃) |

| Leucine | 5.55 | 35 °C, I = 0.2 M (KNO₃) |

| Proline | 6.25 | 35 °C, I = 0.2 M (KNO₃) |

Experimental Protocols

The characterization of EDDA's chelation mechanism and the determination of the stability of its metal complexes rely on several key experimental techniques.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a fundamental method for determining the stability constants of metal complexes. The general procedure involves the titration of a solution containing the metal ion and EDDA with a standard solution of a strong base, while monitoring the pH.

General Protocol:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt of known concentration.

-

Prepare a standard solution of EDDA of known concentration.

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).

-

Prepare a solution of a background electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostatted titration vessel, place a known volume of a solution containing the metal ion, EDDA, and the background electrolyte.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

-

Titration Procedure:

-

Add small, precise increments of the standard base solution to the vessel.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of base added.

-

Continue the titration until the pH changes become negligible.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of base added to generate a titration curve.

-

Use specialized software to analyze the titration data and calculate the protonation constants of EDDA and the stability constants of the metal-EDDA complexes.

-

Caption: Workflow for potentiometric titration.

UV-Visible Spectrophotometry

UV-Vis spectroscopy is used to monitor the formation of metal-EDDA complexes, as the coordination of the metal ion often leads to changes in the electronic absorption spectrum of the ligand or the metal ion.

General Protocol:

-

Solution Preparation:

-

Prepare stock solutions of the metal salt and EDDA of known concentrations.

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of EDDA (or vice versa).

-

Ensure all solutions are buffered to a constant pH and ionic strength.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Use a solution containing only the buffer and background electrolyte as a blank.

-

-

Data Analysis:

-

Analyze the changes in absorbance at specific wavelengths corresponding to the formation of the metal-EDDA complex.

-

Use methods such as the mole-ratio method or Job's plot to determine the stoichiometry of the complex.

-

Spectrophotometric data can also be used in conjunction with potentiometric data to refine stability constant calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of metal-EDDA complexes in solution. Changes in the chemical shifts of the protons on the EDDA molecule upon metal binding can be used to identify the coordination sites and study the exchange kinetics.

General Protocol:

-

Sample Preparation:

-

Prepare solutions of EDDA and the metal salt in a suitable deuterated solvent (e.g., D₂O).

-

Prepare a series of samples with varying metal-to-ligand ratios.

-

Adjust the pD of the solutions to a desired value.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

Other nuclei, such as ¹³C, can also be observed for more detailed structural information.

-

-

Data Analysis:

-

Analyze the changes in the chemical shifts and coupling constants of the EDDA protons upon addition of the metal ion.

-

The disappearance of the free ligand signals and the appearance of new signals corresponding to the complexed ligand confirm chelation.

-

The integration of the signals can be used to determine the relative concentrations of free and complexed ligand, which can be used to calculate stability constants.

-

Structural Visualization: X-ray Crystallography

The following diagram illustrates the general coordination of a metal ion by the EDDA ligand, forming a stable octahedral complex.

Caption: General coordination of a metal ion by EDDA.

Conclusion

This compound is a versatile tetradentate chelating agent that forms stable complexes with a wide range of metal ions. The stability of these complexes, which can be precisely quantified using techniques such as potentiometric titration, is a key determinant of their utility. Spectroscopic methods like UV-Vis and NMR provide further insights into the formation and structure of these complexes in solution, while X-ray crystallography can elucidate their solid-state structures. A thorough understanding of the chelation mechanism and the factors influencing complex stability is essential for the rational design and application of EDDA-based compounds in research, medicine, and industry.

References

- 1. Synthetic, crystallographic, and computational study of copper(II) complexes of ethylenediaminetetracarboxylate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Synthetic, Crystallographic, and Computational Study of Copper(II) Complexes of Ethylenediaminetetracarboxylate Ligands - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to Ethylenediamine-N,N'-diacetic Acid (EDDA): Donor Atoms, Coordination Chemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine-N,N'-diacetic acid (EDDA) is a versatile chelating agent with significant applications across various scientific disciplines, including coordination chemistry, biomedical imaging, and environmental remediation. This technical guide provides a comprehensive overview of the core aspects of EDDA, focusing on its donor atoms, coordination behavior with various metal ions, and the physicochemical properties of the resulting complexes. Detailed experimental protocols for the synthesis and characterization of EDDA and its metal complexes are presented, alongside a summary of key quantitative data. Furthermore, this guide employs visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the practical applications of EDDA.

Introduction to EDDA: A Tetradentate Ligand

Ethylenediamine-N,N'-diacetic acid, commonly abbreviated as EDDA, is a polyamino carboxylic acid. Structurally, it is an ethylenediamine (B42938) derivative where one hydrogen atom on each nitrogen atom is replaced by a carboxymethyl group (-CH₂COOH). This structure imparts upon EDDA its chelating properties, allowing it to bind to metal ions.

Donor Atoms and Denticity

EDDA is classified as a tetradentate ligand, meaning it can form four coordinate bonds with a central metal ion.[1] The donor atoms responsible for this coordination are the two nitrogen atoms of the ethylenediamine backbone and two oxygen atoms from the deprotonated carboxylate groups.[1] This multidentate nature allows EDDA to form stable chelate rings with metal ions, a key feature driving its utility in various chemical applications.

Coordination Chemistry of EDDA

The coordination of EDDA to a metal center can result in several isomeric forms, leading to a rich stereochemistry. The two primary coordination modes are the symmetrical-cis (s-cis) and unsymmetrical-cis (uns-cis) configurations.[1]

-

s-cis (symmetrical-cis): In this arrangement, the two nitrogen atoms are positioned cis to each other, and the two coordinated oxygen atoms are also cis to each other.[1]

-

uns-cis (unsymmetrical-cis): In this isomer, the two nitrogen atoms are cis, but the coordination of the two carboxylate groups is not symmetrical.[1]

The preferred coordination geometry is influenced by factors such as the nature of the central metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Quantitative Data on Metal-EDDA Complexes

The stability and structure of metal-EDDA complexes have been extensively studied. The following tables summarize key quantitative data for representative complexes. It is important to note that while EDDA is the focus of this guide, comprehensive crystallographic and stability data are more readily available for the closely related and hexadentate ligand, ethylenediaminetetraacetic acid (EDTA). The data for EDTA complexes are provided for comparative purposes and to illustrate general trends in bond lengths, angles, and stability that are largely applicable to EDDA complexes.

Stability Constants

The stability of metal-ligand complexes is quantified by the formation constant (K) or its logarithm (log K). Higher values indicate greater stability.

| Metal Ion | log K of Metal-EDTA Complex |

| Al³⁺ | 16.4 |

| Ca²⁺ | 10.65 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.45 |

| Co³⁺ | 41.4 |

| Cu²⁺ | 18.78 |

| Fe²⁺ | 14.30 |

| Fe³⁺ | 25.1 |

| Mg²⁺ | 8.79 |

| Mn²⁺ | 13.89 |

| Ni²⁺ | 18.4 |

| Zn²⁺ | 16.5 |

Table 1: Stability constants (log K) for the formation of various metal-EDTA complexes. This data provides a reference for the relative stability of similar EDDA complexes.

Crystallographic Data: Bond Lengths and Angles

The precise geometry of metal-EDDA complexes can be determined using X-ray crystallography. The following tables provide representative bond lengths and angles for cobalt and copper complexes with EDTA and a related ligand, illustrating the typical coordination environment.

Table 2: Selected Bond Distances and Angles for a Cobalt-EDTA Complex [2]

| Bond | Distance (Å) | Angle | Degree (°) |

| Co-O(1) | 1.889(2) | O(1)-Co-O(3) | 91.53(8) |

| Co-O(3) | 1.896(2) | O(1)-Co-O(5) | 90.96(8) |

| Co-O(5) | 1.912(2) | O(3)-Co-O(5) | 177.50(8) |

| Co-N(1) | 1.933(2) | O(1)-Co-N(1) | 177.80(9) |

| Co-N(2) | 1.940(2) | O(3)-Co-N(1) | 88.00(9) |

| O(5)-Co-N(1) | 89.51(9) | ||

| O(1)-Co-N(2) | 88.62(9) | ||

| O(3)-Co-N(2) | 88.94(9) | ||

| O(5)-Co-N(2) | 93.52(9) | ||

| N(1)-Co-N(2) | 89.60(9) |

Table 3: Selected Bond Lengths for a Binuclear Copper(II) Complex with an Acylhydrazone Ligand [3]

| Bond | Distance (Å) |

| Cu1–O1 | 1.8975(18) |

| Cu1–O2 | 1.9167(18) |

| Cu1–N1 | 1.920(2) |

| Cu1–N5 | 2.008(2) |

| Cu2–O4 | 1.891(2) |

| Cu2–O3 | 1.9004(18) |

| Cu2–N4 | 1.937(2) |

| Cu2–N6 | 2.006(2) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of EDDA and a representative metal complex, as well as the preparation of a radiopharmaceutical kit involving an EDDA derivative.

Synthesis of Ethylenediamine-N,N'-diacetic acid (EDDA)

A common synthetic route for EDDA involves the reaction of ethylenediamine with chloroacetic acid.

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Distilled water

Procedure:

-

Dissolve chloroacetic acid in distilled water and neutralize it with a solution of sodium hydroxide, keeping the temperature below 20°C.

-

Slowly add ethylenediamine to the solution of sodium chloroacetate, maintaining the temperature.

-

After the addition is complete, heat the reaction mixture and add a concentrated solution of sodium hydroxide.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude EDDA.

-

Filter the precipitate, wash with cold water, and then with ethanol.

-

Recrystallize the crude product from hot water to obtain pure EDDA.

Synthesis of a Copper(II)-EDDA Complex

This protocol describes a general method for the synthesis of a Cu(II)-EDDA complex.

Materials:

-

Ethylenediamine-N,N'-diacetic acid (EDDA)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve EDDA in a minimal amount of distilled water containing two equivalents of sodium hydroxide to form the disodium (B8443419) salt of EDDA.

-

In a separate beaker, dissolve copper(II) sulfate pentahydrate in distilled water.

-

Slowly add the copper(II) sulfate solution to the EDDA solution with constant stirring. A blue precipitate should form.

-

Heat the mixture gently on a hot plate with stirring for approximately 30 minutes to ensure complete reaction.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

-

Collect the blue precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water to remove any unreacted starting materials, followed by a wash with ethanol to aid in drying.

-

Dry the resulting solid in a desiccator or in an oven at a low temperature (e.g., 60°C) to obtain the final Cu(II)-EDDA complex.

Preparation of a Freeze-Dried Kit for [⁹⁹ᵐTc-EDDA-HYNIC-TOC]

This protocol outlines the preparation of a freeze-dried kit for a technetium-99m labeled somatostatin (B550006) analog, where EDDA is used as a co-ligand.

Materials:

-

Tricine

-

Ethylenediamine-N,N'-diacetic acid (EDDA)

-

Mannitol

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

[HYNIC-D-Phe¹, Tyr³]-Octreotide (HYNIC-TOC)

-

0.2 M Disodium hydrogen phosphate (B84403) (Na₂HPO₄)

-

⁹⁹ᵐTc Sodium pertechnetate (B1241340)

Procedure:

-

Kit Formulation: Prepare a solution containing 20 mg Tricine, 10 mg EDDA, 50 mg Mannitol, 20 µg SnCl₂·2H₂O, and 20 µg HYNIC-TOC.

-

Lyophilization: Freeze-dry the solution to obtain a stable, long-lasting kit formulation.

-

Radiolabeling: a. To the freeze-dried kit, add 0.2 M Na₂HPO₄ to adjust the pH to 6-7. b. Add 0.5-2 GBq of ⁹⁹ᵐTc sodium pertechnetate in a total volume of 2 mL. c. Incubate the mixture for 10 minutes in a boiling water bath. d. The final radiolabeled product, [⁹⁹ᵐTc-EDDA-HYNIC-TOC], is then ready for quality control and subsequent use.

Visualizing EDDA in Biological and Experimental Contexts

Graphviz diagrams are provided to illustrate key processes involving EDDA.

Enzymatic Degradation of EDDA

The following diagram illustrates the catalytic cycle of Iminodiacetate Oxidase (IdaA), an enzyme involved in the bacterial degradation of EDDA.

Workflow for the Preparation of a ⁹⁹ᵐTc-EDDA Radiopharmaceutical Kit

This diagram outlines the sequential steps for the preparation of a radiopharmaceutical kit utilizing EDDA as a co-ligand.

Conclusion

Ethylenediamine-N,N'-diacetic acid is a fundamentally important chelating agent with a well-defined coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to its use in diverse applications, from industrial processes to advanced medical diagnostics. This guide has provided a detailed overview of the key characteristics of EDDA, including its donor atoms and coordination modes, and has presented quantitative data and experimental protocols to aid researchers in their work with this versatile ligand. The visualization of its role in a biological degradation pathway and an experimental workflow further highlights the practical relevance of EDDA in contemporary scientific research. A thorough understanding of the principles outlined in this document is crucial for the effective application and future development of EDDA-based technologies.

References

Physical and chemical properties of solid EDDA

An In-depth Technical Guide on the Physical and Chemical Properties of Solid Ethylenediaminediacetic Acid (EDDA)

Introduction

This compound, commonly known as EDDA, is an aminopolycarboxylic acid with the chemical formula C₂H₄(NHCH₂CO₂H)₂.[1] It is structurally a derivative of two glycine (B1666218) molecules linked by an ethylene (B1197577) bridge between the amine groups.[1][2] As a solid, EDDA typically appears as a white, crystalline powder.[1][3][4] This document provides a comprehensive overview of the core physical and chemical properties of solid EDDA, intended for researchers, scientists, and professionals in drug development. It details quantitative data, experimental methodologies for characterization, and visual representations of relevant processes.

Core Physicochemical Properties

The fundamental properties of solid EDDA are summarized below. These values are crucial for handling, formulation, and application of the compound.

General and Physical Properties

Solid EDDA is a white, crystalline substance.[1][3][4] Key identification and physical parameters are consolidated in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄ | [3][4][5] |

| Molar Mass | 176.17 g·mol⁻¹ | [1][3][5] |

| Appearance | White solid / White to almost white powder | [1][3][4] |

| Melting Point | 224 °C (decomposes) | [4] |

| 228 °C | [1] |

Solubility Profile

The solubility of EDDA is a critical parameter for its application in various systems. Generally, it exhibits limited solubility in water and organic solvents.

| Solvent | Solubility | Notes | Reference(s) |

| Water | Slightly soluble | Soluble in warm water. | [4][6] |

| Aqueous Base | Slightly soluble | [4] | |

| Organic Solvents | Generally insoluble | Dissolution may be achieved in the presence of an organic base like diisopropylethylamine. | [7] |

| Methanol | Limited solubility | Suggested as a potential solvent, though some reports indicate poor solubility. | [7][8] |

| Ethanol | Insoluble | Disodium EDTA salt is also poorly soluble in ethanol. Co-solvents or bases may be required. | [9] |

| Acetone, DMF, DMSO | Insoluble | Reported as ineffective for dissolving EDDA or its salts. | [8] |

Acidity and Dissociation

EDDA is a diprotic acid, and its dissociation constants (pKa) are essential for understanding its behavior in aqueous solutions and for chelation chemistry.

| Dissociation Constant | Value (at 25 °C) | Reference(s) |

| pK₁ | 6.42 | [4] |

| pK₂ | 9.46 | [4] |

Thermal Properties and Decomposition

The thermal stability of EDDA is a key consideration for storage and high-temperature applications. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study its decomposition.

Thermal Stability

EDTA, a closely related compound, is reported to be stable up to approximately 200 °C.[10] In the presence of metal ions, EDTA can begin to decompose at around 190 °C.[11] Studies on the thermal degradation of metal-EDTA chelates have been conducted at temperatures ranging from 230–310 °C.[12]

Decomposition Pathway

The thermal degradation of aminopolycarboxylic acids like EDTA proceeds through a series of steps. At lower temperatures (around 250 °C), the primary decomposition products of EDTA are iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA).[12] A proposed thermal decomposition pathway for the related compound ethylenediamine (B42938) (EDA) involves the formation of an intermediate carbamate, followed by cyclization.[13] The presence of a strong acidic medium can facilitate the decomposition of EDTA at lower temperatures.[11]

Caption: Simplified thermal decomposition pathway of EDTA.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize solid EDDA and its complexes. The selection of methods depends on the specific properties being investigated.

Structural and Purity Analysis

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a robust method for the quantitative determination of EDDA. A common protocol involves the formation of a stable metal complex, typically with Fe(III), prior to analysis.

-

Protocol Outline: An acidic solution of ferric chloride is used to extract EDDA from the sample matrix, converting all EDDA species into the Fe(III)-EDTA complex. This complex is then separated and quantified using Ion-Pair Reversed-Phase HPLC with DAD detection.[14] This method has been validated for determining EDTA in complex matrices.[14][15]

-

-

Spectroscopic Methods (FTIR, NMR):

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and confirm the formation of EDDA-metal complexes by observing shifts in characteristic absorption bands (e.g., C=O, N-H, M-N, M-O).[16]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed structural information. For EDDA, ¹H NMR shows characteristic signals for the methylene (B1212753) protons and the carboxylic acid proton. ¹³C NMR confirms the presence of the different carbon environments.[17]

-

Crystallographic Analysis

-

Powder X-ray Diffraction (PXRD): PXRD is a primary technique for analyzing the crystalline structure of solid EDDA.[18][19] It provides information on phase purity, crystal lattice parameters, and can be used to identify different polymorphic forms.[18]

-

Protocol Outline: A finely ground, homogenized sample of EDDA is exposed to a monochromatic X-ray beam. The sample is scanned through a range of 2θ angles, and the diffracted X-rays are detected. The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure.[19]

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability and decomposition profile of EDDA.[20][21][22]

-

Protocol Outline: A sample of EDDA is placed in a high-precision balance inside a furnace. The temperature is increased at a constant rate under a controlled atmosphere (e.g., nitrogen or air). TGA continuously measures the mass of the sample as a function of temperature, revealing mass loss due to decomposition or dehydration.[21] Simultaneously, DTA measures the temperature difference between the sample and an inert reference, identifying endothermic or exothermic events like melting or decomposition.[23]

-

Caption: Experimental workflow for the characterization of solid EDDA.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EDDA | TargetMol [targetmol.com]

- 3. This compound | C6H12N2O4 | CID 61975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylenediamine-N,N'-diacetic acid | 5657-17-0 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of EDTA in feed and premix formulations by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization, DNA-binding study and anticancer properties of ternary metal(II) complexes of edda and an intercalating ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 20. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 21. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 22. cet-science.com [cet-science.com]

- 23. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

An In-depth Technical Guide to the Solubility of Ethylenediaminediacetic Acid (EDDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction